molecular formula C20H24ClFN6 B5673278 1-(3-chloro-5-fluorobenzyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

1-(3-chloro-5-fluorobenzyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

Cat. No. B5673278
M. Wt: 402.9 g/mol
InChI Key: LNLFKWSSJHANBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including reductive amination, amide hydrolysis, and N-alkylation processes. These methods are commonly employed to construct similar complex molecules with specified functional groups and structural frameworks. The precise synthetic route for this compound would likely involve constructing the piperidine backbone, followed by sequential introduction of the triazole and pyrazole rings, and finally attaching the chloro-fluorobenzyl group through careful selection of reagents and conditions to ensure the fidelity of the target structure.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-chloro-5-fluorobenzyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine has been elucidated using techniques such as NMR, MS, and X-ray diffraction. These methods confirm the presence of distinct structural features, including the piperidine ring's chair conformation and the planarity of the benzisoxazole moiety. Molecular modeling and crystal structure analysis further provide insights into the compound's conformation, electronic properties, and potential intermolecular interactions within a crystalline matrix.

Chemical Reactions and Properties

Compounds within this class can undergo various chemical reactions, including nucleophilic substitution, condensation, and cyclization, to generate a wide array of derivatives. These reactions are foundational for exploring the chemical space around the core structure, leading to the synthesis of analogs with potentially varied biological activities. The reactivity is influenced by the electronic nature of the substituents and the inherent reactivity of the heterocyclic rings involved.

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, are crucial for understanding the compound's behavior in biological systems and its suitability for further development. These characteristics can be assessed through techniques like TGA, DSC, and solubility testing in various solvents. The compound's solubility, particularly in water, is essential for its application in biological assays and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including reactivity with biological macromolecules, stability under physiological conditions, and interaction with metal ions, are critical for determining the compound's potential as a therapeutic agent or a biological probe. Studies involving binding assays, receptor affinity testing, and in vitro pharmacological profiling provide preliminary insights into its biological relevance and mechanism of action.

properties

IUPAC Name

1-[(3-chloro-5-fluorophenyl)methyl]-4-[4-ethyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClFN6/c1-2-28-19(14-27-7-3-6-23-27)24-25-20(28)16-4-8-26(9-5-16)13-15-10-17(21)12-18(22)11-15/h3,6-7,10-12,16H,2,4-5,8-9,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLFKWSSJHANBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)CC3=CC(=CC(=C3)Cl)F)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-5-fluorobenzyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

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